Azaribine
Overview
Description
Azaribine, also known as triacetyl-6-azauridine, is a drug developed for the treatment of psoriasis . It also has anti-cancer and antiviral actions . It is a prodrug metabolized to the nucleoside analogue 6-azauridine in the body .
Molecular Structure Analysis
Azaribine has the molecular formula C14H17N3O9 . It is a N-glycosyl-1,2,4-triazine, which is a derivative of 6-azauridine acetylated at positions 2’, 3’ and 5’ on the sugar ring .Physical And Chemical Properties Analysis
Azaribine has a molecular weight of 371.299 Da . It has 12 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The compound has a polar surface area of 150 Ų and a molar refractivity of 81.3±0.5 cm³ .Scientific Research Applications
Azaribine in Dermatological Treatment
Azaribine has been primarily studied in the context of dermatological disorders. Notably, it has demonstrated effectiveness in treating psoriasis and mycosis fungoides, a type of skin lymphoma. In psoriasis, azaribine induced temporary remissions in patients with severe cases, showing a favorable clinical response in a significant proportion of patients treated with this drug (Crutcher & Moschella, 1975). Similarly, in the treatment of mycosis fungoides, azaribine proved effective with minimal observed toxicity compared to other cytotoxic agents (McDonald & Calabresi, 1971).
Azaribine's Biochemical Impact
The effectiveness of azaribine in treating psoriasis correlates with its metabolic impact. This was observed through the quantitation of urinary excretion of orotic acid and orotidine, highlighting the drug's interaction with metabolic pathways (Cornell et al., 1976). Furthermore, studies have shown that azaribine can cause anemia of a megaloblastic type, which is mild and reversible (Cornell et al., 1976).
Azaribine and Central Nervous System
Some studies have noted that azaribine treatment may lead to central nervous system toxicity, including symptoms of depression, lethargy, and ataxia. This toxicity is not predictable from oral dosage, and the correlation between drug levels and these symptoms remains unclear (Milstein, Cornell, & Stoughton, 1973). However, these effects are transient and reversible.
Molecular and Analytical Studies
On a molecular level, azaribine has been studied through various analytical techniques such as polarography and cyclic voltammetry. These studies aim to understand its electrochemical behavior and establish methods for its quantitative analysis in biological samples (Marín, Teijeiro, & De La Red, 1997).
Azaribine in Psoriatic Arthritis
Azaribine has also been investigated for its potential in treating psoriatic arthritis, showing significant improvement in a majority of patients unresponsive to conventional therapy (Levine & Paulus, 1976) This includes reductions in painful joint count and improvement in dermatitis, indicating its potential usefulness in this area.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBRRFOVWGIMD-OJAKKHQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022635 | |
Record name | 6-Azaribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azaribine | |
CAS RN |
2169-64-4 | |
Record name | Azaribine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azaribine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azaribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azaribine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZARIBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1U80DO9EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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